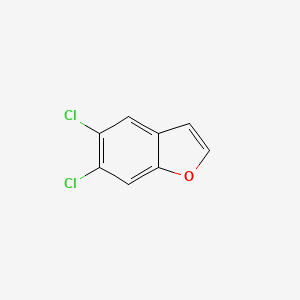
5,6-Dichlorobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with chlorine atoms substituted at the 5th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorobenzofuran typically involves the chlorination of benzofuran derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions on the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichlorobenzofuran undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-Dichloro-5,6-Dicyanobenzoquinone (DDQ) to form quinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
Comparison with Other Similar Compounds: 5,6-Dichlorobenzofuran can be compared with other benzofuran derivatives such as:
5,7-Dichlorobenzofuran: Similar structure but with chlorine atoms at different positions.
2,3-Dichlorobenzofuran: Chlorine atoms at the 2nd and 3rd positions.
Uniqueness: The unique positioning of chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Comparison with Similar Compounds
Biological Activity
5,6-Dichlorobenzofuran is a halogenated compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, supported by recent research findings and case studies.
This compound is characterized by its benzofuran structure with chlorine substituents at the 5 and 6 positions. The synthesis of this compound typically involves halogenation reactions of benzofuran derivatives, which can be achieved through various methods including electrophilic aromatic substitution.
Antibacterial Activity
Recent studies have demonstrated that halogenated benzofurans exhibit significant antibacterial properties. For instance, compounds derived from this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of benzofuran were tested for their minimum inhibitory concentration (MIC) against MRSA, yielding promising results that indicate their potential as novel antibacterial agents .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (mM) | Target Bacteria |
|---|---|---|
| This compound Derivative A | 3.10 | MRSA |
| This compound Derivative B | 2.50 | E. coli |
| This compound Derivative C | 4.00 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving DNA damage and disruption of cellular processes. For example, a study highlighted that derivatives of benzofuroxan (related compounds) exhibited significant cytotoxicity against M-HeLa cells and other tumor cell lines by inducing both single- and double-strand DNA breaks .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a controlled experiment assessing the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the following results were obtained:
- MCF-7 Cell Line : The compound showed a CTC50 value of approximately 119.32 μg/ml.
- A549 Cell Line : The CTC50 was measured at about 82.18 μg/ml.
These findings suggest that this compound possesses moderate to high cytotoxicity against these cancer cell lines .
Table 2: Cytotoxicity Data for this compound
| Cell Line | CTC50 (μg/ml) | Description |
|---|---|---|
| MCF-7 | 119.32 | Breast cancer |
| A549 | 82.18 | Lung cancer |
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules leading to apoptosis. The mechanism involves:
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways via mitochondrial dysfunction.
- DNA Damage : Causing single and double-strand breaks which are less likely to be repaired effectively by cellular repair mechanisms.
- Inhibition of Cell Proliferation : By interfering with DNA synthesis and repair processes.
Properties
CAS No. |
128852-82-4 |
|---|---|
Molecular Formula |
C8H4Cl2O |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
5,6-dichloro-1-benzofuran |
InChI |
InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H |
InChI Key |
MCHGBWHBBDJKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















